

environmental fate and transport of 1,4-dioxane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethoxane*
Cat. No.: *B1670664*

[Get Quote](#)

An In-depth Technical Guide to the Environmental Fate and Transport of 1,4-Dioxane

Introduction

1,4-Dioxane is a synthetic industrial chemical, classified as a heterocyclic ether, that has seen widespread use, primarily as a stabilizer for chlorinated solvents like 1,1,1-trichloroethane (TCA).^{[1][2]} It is also used as a solvent in various manufacturing processes for products such as pharmaceuticals, pesticides, and textiles.^[2] Its physical and chemical properties, particularly its complete miscibility in water, make it a challenging environmental contaminant.^{[3][4]} Once released into the environment, 1,4-dioxane is highly mobile in groundwater, resistant to natural degradation processes, and can form extensive contaminant plumes, posing a significant threat to drinking water supplies.^{[5][6][7]} This guide provides a detailed technical overview of the environmental fate and transport of 1,4-dioxane, intended for researchers, scientists, and professionals in related fields.

Physical and Chemical Properties

The environmental behavior of 1,4-dioxane is dictated by its unique physical and chemical properties. It is a colorless liquid with a faint, ether-like odor.^{[8][9]} Key properties are summarized in Table 1. Its most critical characteristic is its complete miscibility with water, which, combined with a low octanol-water partition coefficient (K_{ow}) and organic carbon partitioning coefficient (K_{oc}), results in very limited sorption to soil and sediment.^{[1][10]} Furthermore, its low Henry's law constant indicates that it does not readily volatilize from water, leading to its persistence in the aqueous phase.^{[5][6]}

Table 1: Physical and Chemical Properties of 1,4-Dioxane

Property	Value	Reference
Chemical Formula	C ₄ H ₈ O ₂	[11]
Molecular Weight	88.11 g/mol	[11]
Appearance	Clear, colorless liquid	[8]
Melting Point	11.8 °C (53.2 °F)	[8]
Boiling Point	101.1 °C (214 °F)	[8]
Density	1.033 g/cm ³ at 20 °C	[8]
Vapor Pressure	38.1 mmHg at 25 °C	[5]
Water Solubility	Miscible	[1][4]
Henry's Law Constant	4.8 x 10 ⁻⁶ atm·m ³ /mol	[5][6]
log K _{ow} (Octanol-Water Partition Coefficient)	-0.27 to -0.42	[1][10]
log K _{oc} (Organic Carbon Partition Coefficient)	0.42 to 1.23	[5][10]

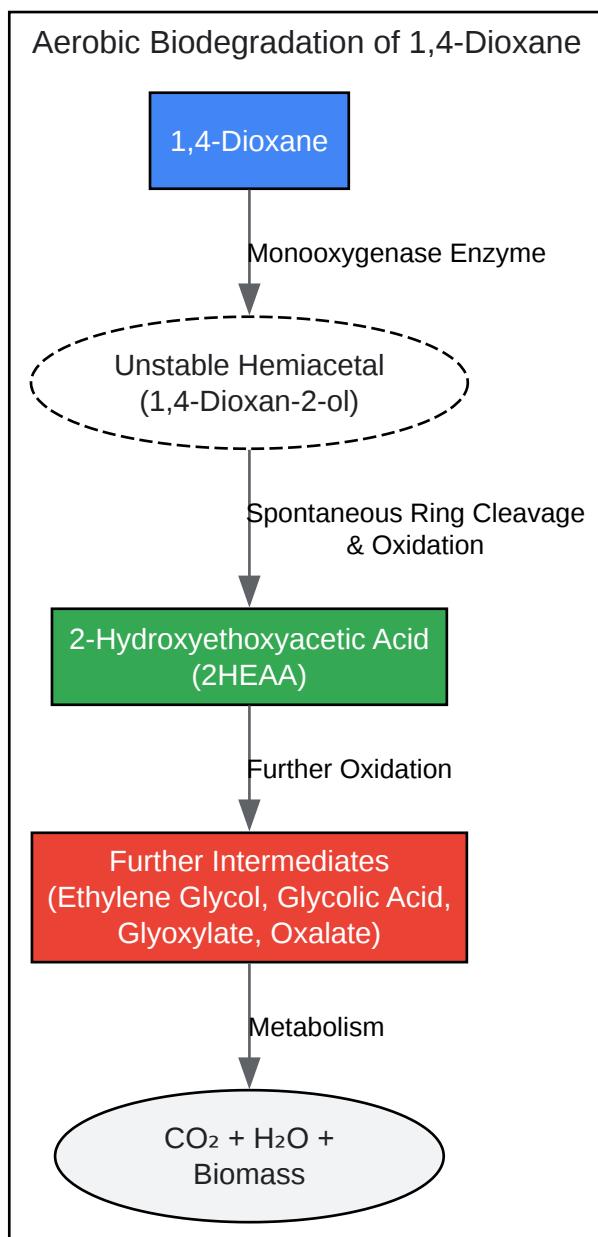
Environmental Fate

The "fate" of a contaminant describes the chemical and biological transformations it undergoes in the environment. For 1,4-dioxane, these processes are generally slow under natural conditions.

Abiotic Degradation

Abiotic degradation of 1,4-dioxane in the subsurface under natural conditions is not a significant process.[6] However, in the atmosphere, it is subject to photooxidation, reacting with hydroxyl radicals with an estimated half-life of 1 to 3 days.[5] Advanced Oxidation Processes (AOPs), a form of engineered abiotic degradation, are effective for treatment. These methods use strong oxidizing agents like ozone (O₃) and hydrogen peroxide (H₂O₂), often in combination with ultraviolet (UV) light, to generate highly reactive hydroxyl radicals that can

break down the 1,4-dioxane molecule.[2][12] In-situ chemical oxidation (ISCO) is a remediation technique that applies these principles directly to contaminated groundwater.[12][13][14]


Biotic Degradation (Biodegradation)

1,4-dioxane is considered recalcitrant to biodegradation in many natural environments.[3][5] Anaerobic biodegradation is particularly limited, though some studies have observed slow degradation under nitrate-reducing conditions.[10][15]

Aerobic biodegradation is the primary destructive process for 1,4-dioxane in the subsurface.[6] This can occur through two main pathways:

- Metabolism: Certain microorganisms, such as *Pseudonocardia dioxanivorans* CB1190, can use 1,4-dioxane as their sole source of carbon and energy.[15][16] This process is most effective at higher concentrations of 1,4-dioxane (>100 mg/L) that can sustain microbial growth.[15]
- Cometabolism: More commonly, 1,4-dioxane is degraded by microorganisms that use another compound (a primary substrate) for growth, such as tetrahydrofuran (THF), propane, or ethane.[17][18] The monooxygenase enzymes produced to break down the primary substrate can fortuitously degrade 1,4-dioxane.[6][19] This process can reduce 1,4-dioxane concentrations to very low levels.[15]

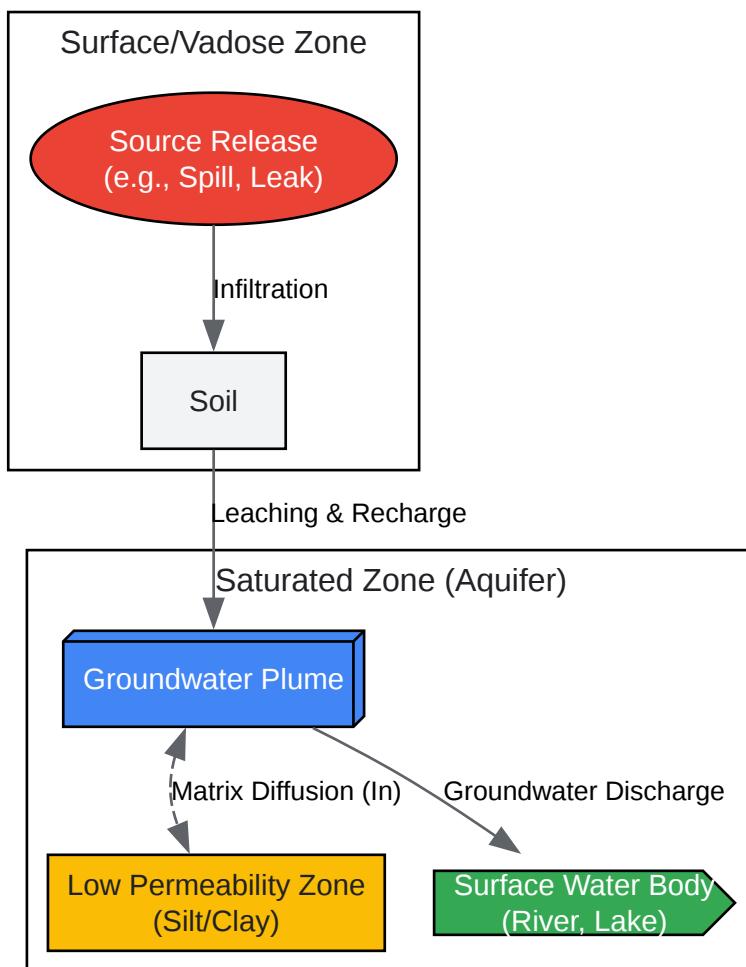
The initial step in the aerobic biodegradation pathway involves the action of monooxygenase enzymes, which hydroxylate a carbon atom adjacent to an ether linkage.[17][19] This leads to a ring cleavage and the formation of several intermediate products, such as 2-hydroxyethoxyacetic acid (2HEAA), ethylene glycol, and glycolic acid, which are then more readily biodegraded.[2][19]

[Click to download full resolution via product page](#)

Caption: Aerobic biodegradation pathway of 1,4-dioxane.

Environmental Transport

The transport of 1,4-dioxane refers to its movement through different environmental compartments. Its high water solubility and poor sorption characteristics make it highly mobile, especially in groundwater.[10][20]


Transport in Soil and Groundwater

When released to the surface, 1,4-dioxane readily leaches through the soil profile with infiltrating water.^[6] Its low organic carbon partitioning coefficient (Koc) means it does not bind significantly to soil organic matter, resulting in minimal retardation.^[21] Consequently, it can rapidly reach and contaminate groundwater.^[5]

Once in an aquifer, 1,4-dioxane is transported primarily by:

- Advection: Movement with the bulk flow of groundwater.
- Dispersion: Spreading of the contaminant plume due to variations in groundwater velocity.

Because of its properties, a 1,4-dioxane plume can migrate rapidly and often extends further than co-contaminant plumes of chlorinated solvents, which are more readily retarded by sorption.^[6] However, its transport can be slowed by matrix diffusion, where the dissolved 1,4-dioxane moves from more permeable zones (like sands) into less permeable zones (like silts and clays).^{[1][22]} This mass can later diffuse back out, acting as a long-term source of contamination even after the primary source has been removed.^[22]

[Click to download full resolution via product page](#)

Caption: Conceptual model of 1,4-dioxane transport.

Volatilization and Atmospheric Transport

While 1,4-dioxane has a moderate vapor pressure, which suggests it can volatilize from dry soil, its low Henry's law constant means it has a strong tendency to remain dissolved in water rather than partitioning to the air.^{[5][6]} Therefore, volatilization from contaminated water bodies is a slow process.^[5] The volatilization half-life from a model river is estimated at 7 days, and from a model lake, it is 56 days.^[5] Once in the atmosphere, it is degraded relatively quickly by photooxidation.^[5]

Phytoremediation

Phytoremediation is a process that uses plants to remove, degrade, or contain environmental contaminants.^[23] Certain plants, like hybrid poplars, can take up 1,4-dioxane-contaminated groundwater through their roots.^{[1][24]} The 1,4-dioxane can then be broken down within the plant (phytodegradation) or released into the atmosphere through the leaves (phytovolatilization).^[23] This can be a cost-effective remediation strategy for shallow groundwater contamination.^{[25][26]}

Experimental Protocols

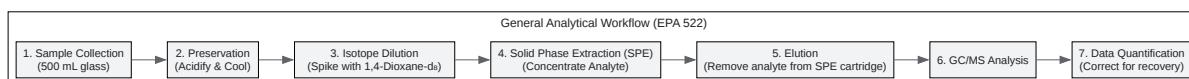
Accurate characterization of 1,4-dioxane in environmental media is critical for assessing its fate and transport.

Sampling and Handling

- **Groundwater Sampling:** Low-flow purging and sampling methods are commonly used.^[27] Given that some sampling materials could potentially contain 1,4-dioxane, quality control is essential.^[27]
- **Soil Sampling:** To prevent the loss of volatile compounds, soil samples should be collected using procedures like USEPA SW-846 Method 5035A, which minimizes disturbance and exposure to air.^[28]
- **Sample Preservation:** Aqueous samples are typically preserved by cooling to $\leq 10^{\circ}\text{C}$ and acidifying to a pH < 4 with sodium bisulfate.^[27] Holding times vary by method but are generally 14-28 days.^[27]

Laboratory Analysis

The analysis of 1,4-dioxane is challenging due to its high water solubility, which leads to poor recovery with traditional purge-and-trap methods used for other volatile organic compounds (VOCs).^[29]


Common Analytical Methods:

- **EPA Method 522:** This is a method specifically designed for the determination of 1,4-dioxane in drinking water. It uses solid-phase extraction (SPE) to concentrate the analyte from a

water sample, followed by analysis using Gas Chromatography/Mass Spectrometry (GC/MS).[30]

- SW-846 Method 8270 with Selected Ion Monitoring (SIM): This method involves liquid-liquid extraction to separate 1,4-dioxane from the water matrix, followed by concentration and analysis by GC/MS in SIM mode.[30] SIM increases sensitivity, allowing for lower detection limits.[1]
- SW-846 Method 8260 (Modified): While standard 8260 has poor purge efficiency for 1,4-dioxane, modifications such as heated purge or using isotope dilution can improve performance.[1][30]

Isotope Dilution: A common and highly accurate technique involves adding a known amount of a labeled internal standard (e.g., 1,4-dioxane-d₈) to the sample before extraction.[30] Because the labeled standard behaves identically to the target analyte during extraction and analysis, its recovery can be used to correct the final concentration of the native 1,4-dioxane, compensating for method inefficiencies or matrix interferences.[27][30]

[Click to download full resolution via product page](#)

Caption: Workflow for 1,4-dioxane analysis using EPA Method 522.

Protocol for Biodegradation Microcosm Study

Microcosm studies are used to assess the potential for natural attenuation of 1,4-dioxane at a specific site.

Objective: To determine if indigenous microorganisms in site soil and groundwater can biodegrade 1,4-dioxane under aerobic conditions.

Methodology:

- Sample Collection: Collect representative soil and groundwater samples from the contaminated site, ensuring aseptic techniques to maintain the integrity of the microbial community.
- Microcosm Setup:
 - In an anaerobic glovebox (to control the starting redox conditions), dispense a measured amount of site soil into multiple sterile serum bottles.
 - Add a measured volume of site groundwater to each bottle, creating a soil-water slurry.
 - Prepare several treatment groups:
 - Live Treatment: Bottles with site soil and groundwater, amended with a known concentration of 1,4-dioxane.
 - Killed Control: Bottles prepared identically to the live treatment but sterilized (e.g., by autoclaving or with a chemical agent like mercuric chloride) to distinguish between biological and abiotic degradation.
 - No-Substrate Control: Bottles with live soil and groundwater but without added 1,4-dioxane to monitor for background concentrations.
- Incubation: Crimp-seal all bottles. For aerobic studies, ensure an oxygenated headspace. Incubate the bottles in the dark at a temperature representative of the site's groundwater (e.g., 15-20°C).
- Sampling and Analysis: Periodically, sacrifice replicate bottles from each treatment group. Collect aqueous samples from the bottles and analyze for 1,4-dioxane concentration using an appropriate analytical method (e.g., SW-846 8270 SIM).
- Data Interpretation: Compare the concentration of 1,4-dioxane over time in the live treatments versus the killed controls. A statistically significant decrease in concentration in the live bottles that is not observed in the controls indicates that biodegradation is occurring.
[\[17\]](#)
[\[31\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. epa.gov [epa.gov]
- 2. deswater.com [deswater.com]
- 3. 1,4-Dioxane - Enviro Wiki [enviro.wiki]
- 4. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 7. researchgate.net [researchgate.net]
- 8. 1,4-Dioxane | C4H8O2 | CID 31275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 10. mdpi.com [mdpi.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Facilitated Transport Enabled In Situ Chemical Oxidation of 1,4-Dioxane-Contaminated Groundwater [serdp-estcp.mil]
- 13. Minsky DTIC [dtic.minsky.ai]
- 14. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 15. Biodegradation - 1,4-Dioxane - Enviro Wiki [enviro.wiki]
- 16. pubs.acs.org [pubs.acs.org]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. A Review of Challenges and Opportunities for Microbially Removing 1,4-Dioxane to Meet Drinking-Water and Groundwater Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 1,4-Dioxane Degradation Pathway [eawag-bbd.ethz.ch]
- 20. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 21. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 22. In Situ Treatment and Management Strategies for 1,4-Dioxane-Contaminated Groundwater [serdp-estcp.mil]
- 23. ectinc.com [ectinc.com]
- 24. Treating 1,4-Dioxane Contamination in Drinking Water [slenvironment.com]
- 25. Phytoremediation of 1,4-dioxane-containing recovered groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. battelle.org [battelle.org]
- 27. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 28. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 29. atsdr.cdc.gov [atsdr.cdc.gov]
- 30. What You Need to Know About 1,4-Dioxane Analysis - ddms [ddmsinc.com]
- 31. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [environmental fate and transport of 1,4-dioxane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1670664#environmental-fate-and-transport-of-1-4-dioxane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com